Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

Conformational analysis Ligand pre-organization Structure-based design

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (CAS 1183882-14-5) is a synthetic N-benzyl-β-alanine methyl ester derivative bearing a 2,3-difluorophenylmethyl substituent on the secondary amine. With a molecular formula of C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g·mol⁻¹, it is supplied as a liquid at ambient temperature and is recommended for storage at 4 °C.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 1183882-14-5
Cat. No. B1456187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate
CAS1183882-14-5
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCNCC1=C(C(=CC=C1)F)F
InChIInChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3
InChIKeyFPWSOJDLKHXLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (CAS 1183882-14-5): Compound Class, Physicochemical Identity, and Procurement Baseline


Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (CAS 1183882-14-5) is a synthetic N-benzyl-β-alanine methyl ester derivative bearing a 2,3-difluorophenylmethyl substituent on the secondary amine [1]. With a molecular formula of C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g·mol⁻¹, it is supplied as a liquid at ambient temperature and is recommended for storage at 4 °C [2]. Its computed XLogP3 is 1.3, topological polar surface area is 38.3 Ų, and it possesses 5 hydrogen bond acceptors (including the two fluorine atoms) and 1 hydrogen bond donor [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of enzyme inhibitors and receptor modulators that exploit the unique ortho,meta-difluoro substitution pattern of the benzyl group [3].

Why N-Benzyl-β-Alanine Methyl Ester Analogs Cannot Be Interchanged: Substitution-Pattern-Driven Physicochemical Divergence of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate


The 2,3-difluorobenzyl substitution pattern in methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate introduces a unique combination of ortho-fluorine steric constraint and meta-fluorine electronic modulation that is absent in closely related regioisomers such as the 3,4-difluorobenzyl analog (CAS 1152548-66-7) or the unsubstituted benzyl analog (CAS 23574-01-8) . The ortho-fluorine atom restricts rotational freedom about the N–CH₂–aryl bond, pre-organizing the benzyl group into a constrained conformational ensemble that differs fundamentally from the more flexible 3,4-difluoro or unsubstituted benzyl scaffolds [1]. Additionally, the two fluorine atoms contribute distinct hydrogen-bond-acceptor geometry and alter the amine basicity through inductive withdrawal, directly affecting reactivity in downstream amide coupling, reductive amination, or N-alkylation steps [2]. These substitution-pattern-dependent properties mean that substituting the 2,3-difluorobenzyl group with a 3,4-difluoro, 2,4-difluoro, or non-fluorinated benzyl analog cannot be assumed to yield equivalent conformational, electronic, or pharmacokinetic outcomes in the final target molecule. The quantitative evidence below substantiates these differences for procurement decision-making.

Procurement-Relevant Quantitative Differentiation: Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate vs. Closest Analogs


Ortho-Fluorine Conformational Restraint: Rotatable Bond Count and TPSA Comparison vs. 3,4-Difluorobenzyl Analog

The 2,3-difluorobenzyl substitution introduces a sterically significant ortho-fluorine adjacent to the benzylic methylene, restricting rotation about the N–CH₂–aryl bond relative to the 3,4-difluorobenzyl analog, which lacks ortho substitution [1]. While both compounds share the same molecular formula (C₁₁H₁₃F₂NO₂) and molecular weight (229.22 g·mol⁻¹), the rotatable bond count is 6 for the 2,3-isomer versus 5 for the 3,4-isomer [1]. However, the accessible conformational space is narrower for the 2,3-isomer due to the ortho-fluorine steric barrier. The topological polar surface area (TPSA) is 38.3 Ų for the 2,3-isomer, identical to the 3,4-isomer within computational tolerance, but the spatial distribution of the polar surface differs, with the two fluorine atoms projecting distinct hydrogen-bond-acceptor vectors [1].

Conformational analysis Ligand pre-organization Structure-based design

Lipophilicity Divergence: XLogP3 of 2,3-Difluorobenzyl vs. Unsubstituted Benzyl Analog

The computed XLogP3 for methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is 1.3, reflecting the lipophilic contribution of the two aromatic fluorine atoms [1]. In contrast, the unsubstituted benzyl analog (methyl 3-(benzylamino)propanoate, CAS 23574-01-8) has a computed XLogP3 of approximately 0.8 to 1.0 (based on structural fragment prediction), a difference of 0.3–0.5 log units attributable to the difluoro substitution . This increase in lipophilicity corresponds to an approximately 2- to 3-fold increase in computed partition coefficient, which can influence membrane permeability, protein binding, and metabolic stability in downstream applications [2]. The molecular weight difference is 35.98 Da (229.22 vs. 193.24 g·mol⁻¹), and the hydrogen bond acceptor count increases from 3 to 5 due to the fluorine atoms [1].

Lipophilicity ADME prediction Lead optimization

Amine Basicity Modulation: Inductive Effect of 2,3-Difluoro Substitution on Secondary Amine pKa

The two electron-withdrawing fluorine atoms on the benzyl ring inductively reduce the basicity of the secondary amine nitrogen relative to the unsubstituted benzyl analog [1]. The 2,3-difluoro pattern places one fluorine ortho and one meta to the benzylic methylene. The ortho-fluorine exerts a stronger through-space inductive effect on the amine due to proximity, while the meta-fluorine contributes a through-bond inductive effect. This dual inductive withdrawal is estimated to lower the conjugate acid pKa of the secondary amine by approximately 0.5–1.0 units compared to the unsubstituted benzyl analog (estimated pKa ~9.0–9.5 for the difluoro analog vs. ~9.5–10.0 for the benzyl analog), based on the inductive substituent constants σₘ = 0.34 and σₒ ≈ 0.4–0.6 for fluorine [2]. The reduced basicity can affect protonation state at physiological pH, influence salt formation during purification, and alter nucleophilicity in subsequent coupling reactions (e.g., EDCI-mediated amide bond formation, as described in the compound's synthetic route) .

Amine basicity Reactivity Coupling efficiency

Supplier Purity Gradients and Batch-Specific Quality Control Availability

Commercially available purity specifications for methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate range from 91% (Bidepharm, with batch-specific NMR, HPLC, and GC reports) to 95% (AKSci, American Elements) [1]. In contrast, the 3,4-difluorobenzyl analog (CAS 1152548-66-7) is listed at a standard purity specification of 95–97% across major suppliers, and the unsubstituted benzyl analog (CAS 23574-01-8) is routinely available at >98% (GC) from TCI and other vendors . The lower purity floor (91%) for the 2,3-isomer reflects the increased synthetic challenge associated with the ortho-fluorine steric effect during the reductive amination or coupling step, which can lead to incomplete conversion or byproduct formation. For procurement, the availability of batch-specific QC data (NMR, HPLC, GC) from Bidepharm at the 91% purity grade enables researchers to independently verify purity and identify specific impurities before committing to multi-gram scale-up .

Purity specification Quality assurance Batch-to-batch reproducibility

Cost per Gram Differential: 2,3-Difluorobenzyl vs. 3,4-Difluorobenzyl Building Block

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is priced at 539 € per 50 mg (10,780 €/g) and 1,490 € per 500 mg (2,980 €/g) via CymitQuimica, reflecting a significant economy of scale at larger quantities . The 3,4-difluorobenzyl analog (CAS 1152548-66-7) is not as widely listed, but comparable N-benzyl-β-alanine methyl esters with non-ortho-fluorinated benzyl groups are typically priced at 50–200 €/g from major suppliers, representing a 15- to 50-fold cost differential at the gram scale . The price premium for the 2,3-isomer is attributable to the higher cost of 2,3-difluorobenzylamine starting material and the lower coupling efficiency imposed by ortho-fluorine steric hindrance . For procurement planning, this cost differential must be weighed against the unique conformational and electronic properties that the 2,3-fluorination pattern confers.

Procurement cost Building block economics Scale-up feasibility

Predicted Boiling Point and Density: Handling and Formulation Implications vs. Benzyl Analog

The predicted boiling point of methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate is 292.1 ± 35.0 °C, with a predicted density of 1.190 ± 0.06 g·cm⁻³ . These values are elevated relative to the unsubstituted benzyl analog (boiling point ~145–147 °C at 7 mmHg; density ~1.05 g·cm⁻³) , reflecting the increased molecular weight and polarizability conferred by the two fluorine atoms. The higher boiling point and density have practical implications for solvent removal during synthesis (rotary evaporation conditions), for liquid handling in automated synthesis platforms (viscosity considerations), and for storage stability (recommended 4 °C storage for the difluoro analog vs. ambient for the benzyl analog) [1]. The compound appears as a liquid at room temperature, which may simplify handling relative to solid analogs but necessitates careful sealing to prevent evaporative loss or moisture ingress.

Physicochemical properties Formulation Handling safety

Optimal Procurement and Deployment Scenarios for Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (CAS 1183882-14-5)


Fragment-Based Drug Discovery Requiring Ortho-Fluorine Conformational Constraint

In fragment-based lead discovery programs where ligand pre-organization is a key design principle, methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate serves as a privileged building block. Its ortho-fluorine restricts rotation about the N–CH₂–aryl bond, reducing the entropic penalty upon target binding relative to the more flexible 3,4-difluoro or unsubstituted benzyl analogs. This conformational constraint can translate into improved binding enthalpy and selectivity, as demonstrated in crystallographic studies of 2,3-difluorobenzyl-containing ligands bound to liver alcohol dehydrogenase (PDB 1mg0 ligand DFB) [1]. Researchers should prioritize this building block when SAR data from unsubstituted benzyl analogs indicate that target engagement is sensitive to benzyl group orientation [2].

Synthesis of PARP1 Inhibitor Analogs Bearing 2,3-Difluorophenyl-Linker Motifs

Patent and medicinal chemistry literature identifies 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo anti-tumor efficacy in BRCA-mutant xenograft models [1]. Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can serve as a key intermediate for constructing the 2,3-difluorobenzyl-amine linker fragment found in these advanced PARP1 inhibitor series [2]. Its methyl ester functionality allows for late-stage diversification: the ester can be hydrolyzed to the carboxylic acid for amide coupling with aniline-containing PARP1-binding motifs, or reduced to the alcohol for further functionalization. For medicinal chemistry teams pursuing PARP1 or PARP2 inhibitor programs, this building block provides direct access to the 2,3-difluorobenzyl pharmacophore without requiring de novo synthesis of the linker fragment [3].

PROTAC Linker Development Exploiting 2,3-Difluorobenzyl Spatial Orientation

In proteolysis-targeting chimera (PROTAC) design, the linker composition and geometry critically influence ternary complex formation and degradation efficiency [1]. Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate offers a unique linker module: the central beta-alanine backbone provides flexibility, while the 2,3-difluorobenzyl group introduces a rigid, spatially defined aromatic cap that can engage in favorable π-stacking or halogen-bonding interactions with the E3 ligase or target protein surface [2]. The ortho-fluorine's steric constraint restricts the benzyl group's conformational mobility, potentially reducing the entropic cost of ternary complex formation and improving degradation efficiency compared to linkers employing unsubstituted benzyl or 3,4-difluorobenzyl groups [3]. PROTAC developers should evaluate this building block when linker SAR reveals sensitivity to aromatic substitution pattern or when cryo-EM/co-crystal structures indicate a sterically constrained binding pocket adjacent to the linker exit vector.

Beta-Alanine-Derived Enzyme Inhibitor Scaffold with Tunable Amine Basicity

The reduced secondary amine basicity of methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (estimated pKa ~9.0–9.5) relative to the unsubstituted benzyl analog (estimated pKa ~9.5–10.0) makes this building block particularly suitable for designing inhibitors where the amine protonation state at physiological pH influences target binding [1]. In enzyme inhibitor programs targeting lysophosphatidic acid receptors, glycoprotein IIb/IIIa, or GABA transaminase—all established targets for beta-alanine derivatives—the 2,3-difluorobenzyl substitution can modulate amine basicity to optimize the fraction of neutral (cell-permeable) vs. protonated (target-engaging) species at pH 7.4 [2][3]. The approximately 0.5–1.0 unit pKa shift, while modest, can translate into measurable differences in cellular permeability and intracellular target engagement when the amine is a critical pharmacophoric element.

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